

Quantitative NMR (qNMR) of 4-(N-Methylaminocarbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-(N-Methylaminocarbonyl)phenylboronic acid

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An In-Depth Technical Guide to the Quantitative NMR (qNMR) of **4-(N-Methylaminocarbonyl)phenylboronic acid**: A Comparative Analysis

Introduction: The Ascendancy of qNMR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the demand for analytical techniques that are not only precise and accurate but also efficient and structurally informative is paramount. While chromatography, particularly High-Performance Liquid Chromatography (HPLC), has long been the established workhorse for assay and purity determinations, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method.^[1] Unlike chromatographic techniques that rely on comparing the response of an analyte to that of an identical reference standard, qNMR leverages a fundamental principle of physics: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.^{[2][3]} This unique characteristic allows for the direct, absolute quantification of a substance using a certified internal standard that can be structurally unrelated to the analyte, thereby eliminating the often costly and time-consuming need to synthesize and characterize every potential impurity.^{[4][5]}

This guide provides a comprehensive examination of the application of ¹H qNMR for the precise purity determination of **4-(N-Methylaminocarbonyl)phenylboronic acid**, an important

building block in organic and medicinal chemistry. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and objectively compare the performance of qNMR against established chromatographic methods, supported by experimental data and authoritative standards.

The Fundamental Principle of qNMR

The power of qNMR resides in its direct proportionality between signal intensity and the number of resonating nuclei (spins).[3] When an NMR experiment is conducted under conditions that ensure full relaxation of all nuclei between pulses, the area under a given peak in the spectrum is a direct count of the protons contributing to it.[2] The core equation for purity determination using an internal standard (IS) is as follows:

$$\text{Purity_analyte (\%)} = (I_{\text{analyte}} / I_{\text{IS}}) * (N_{\text{IS}} / N_{\text{analyte}}) * (MW_{\text{analyte}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * \text{Purity_IS}$$

Where:

- I: Integral (area) of the analyte or internal standard signal
- N: Number of protons for the integrated signal
- MW: Molecular weight
- m: Mass
- P: Purity of the internal standard

This equation underscores the elegance of the method: with accurate weighing and a well-characterized internal standard, the purity of the analyte can be determined with high precision and direct traceability to the International System of Units (SI).[6][7]

Methodology: A Validated ¹H qNMR Protocol

The successful application of qNMR hinges on a meticulously planned and executed experimental protocol. Each parameter, from sample preparation to data acquisition, is chosen to minimize systematic errors and ensure the final result is accurate and reproducible.

Analyte and Internal Standard Selection

The analyte, **4-(N-Methylaminocarbonyl)phenylboronic acid**, possesses several distinct proton signals suitable for quantification. The choice of the internal standard is equally critical for a successful qNMR experiment.^[8]

Compound	Structure	MW (g/mol)	Key Protons for Quantification
Analyte: 4-(N-Methylaminocarbonyl)phenylboronic acid		178.98 ^[9]	Aromatic protons (AA'BB' system, 4H), N-Methyl protons (singlet, 3H)
Internal Standard: Dimethyl sulfone (DMSO ₂)		94.13	Methyl protons (singlet, 6H)

Justification for Internal Standard Choice: Dimethyl sulfone (DMSO₂) is an excellent choice for this analysis due to several key properties:^[2]

- **High Purity and Stability:** It is commercially available as a certified reference material (CRM), is non-hygroscopic, and chemically inert.^[10]
- **Solubility:** It is readily soluble in DMSO-d₆, the chosen deuterated solvent, ensuring a homogeneous solution.^[8]
- **Signal Simplicity:** It produces a single, sharp resonance (singlet) from its six equivalent protons.
- **Spectral Separation:** Its singlet appears at approximately 3.1 ppm in DMSO-d₆, a region free from any signals from the analyte or residual solvent protons, preventing overlap and integration errors.

Experimental Protocol: Step-by-Step Guide

1. Sample Preparation:

- Accurately weigh approximately 15 mg of **4-(N-Methylaminocarbonyl)phenylboronic acid** into a clean, dry vial using a calibrated analytical balance. Record the mass to at least 0.01 mg.
- Accurately weigh approximately 5 mg of certified Dimethyl Sulfone (Purity \geq 99.9%) into the same vial. Record the mass accurately.
- Using a calibrated pipette, add approximately 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D) to the vial.
- Ensure complete dissolution by vortexing the vial for 1-2 minutes. The solution should be clear and free of any particulate matter.
- Transfer the solution to a high-precision 5 mm NMR tube.

2. NMR Data Acquisition: The following parameters are critical for ensuring quantitativity.^{[5][11]}

This protocol is designed for a 400 MHz or higher field NMR spectrometer.

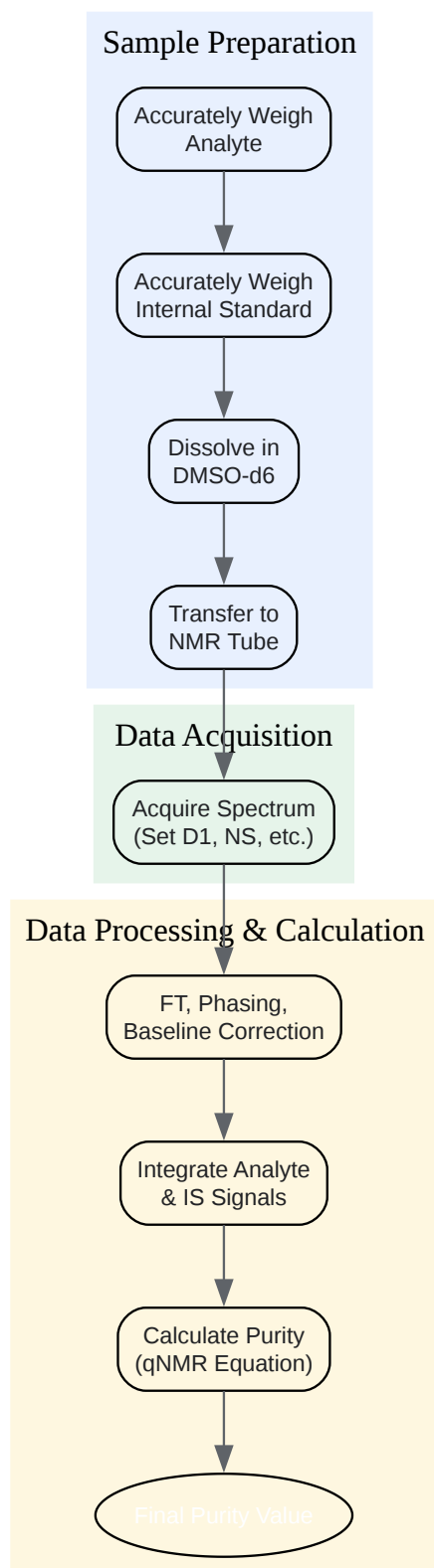
Parameter	Value	Rationale
Spectrometer Frequency	≥ 400 MHz	Higher field provides better signal dispersion and sensitivity.
Pulse Program	Standard 1D pulse-acquire (e.g., 'zg30' or 'zg')	A simple, robust sequence for quantitative 1D spectra.
Pulse Angle	90°	Ensures maximum signal for a single scan, but requires a longer relaxation delay. A 30° pulse with a shorter delay can also be used if validated.
Relaxation Delay (D1)	30 s	Crucial for accuracy. This must be at least 5 times the longest spin-lattice relaxation time (T_1) of both the analyte and IS protons to ensure complete relaxation and valid integration.
Acquisition Time (AQ)	≥ 3 s	Provides sufficient digital resolution for accurate peak integration.
Number of Scans (NS)	16 - 64	Chosen to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signal being integrated, which is necessary for integration errors of $<1\%$. ^[5]
Temperature	298 K	Maintained to ensure sample stability and consistent chemical shifts.

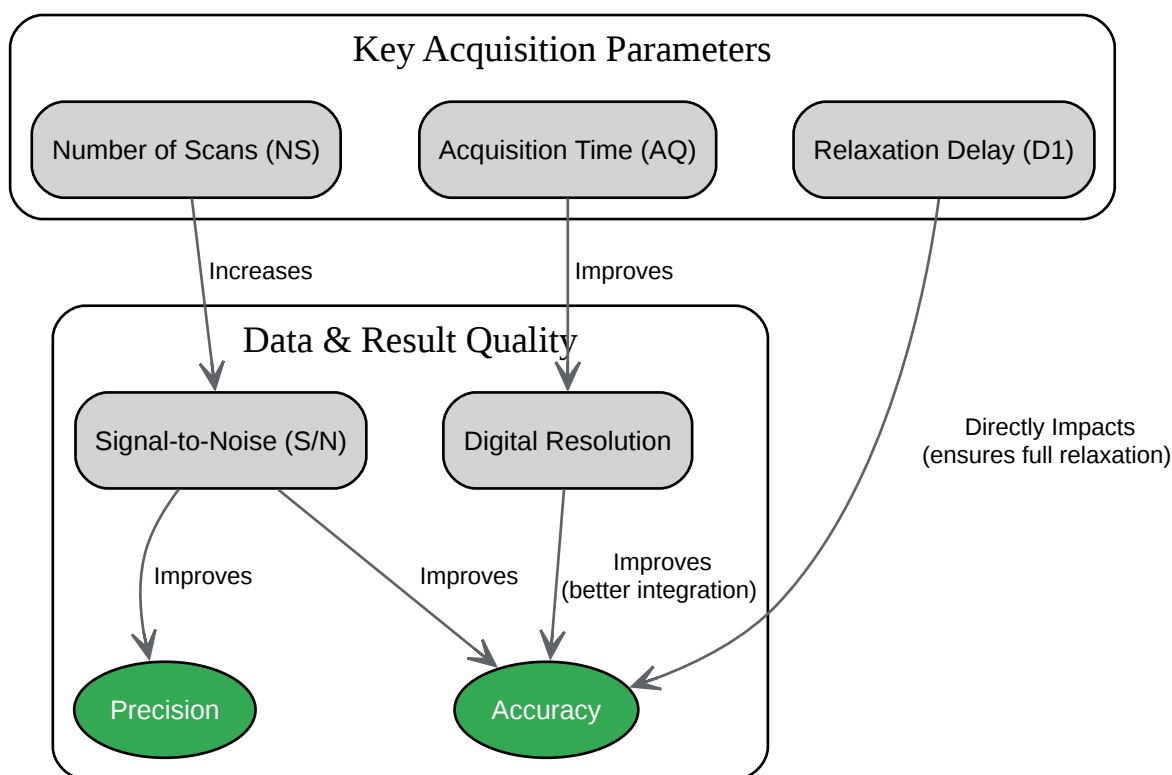
3. Data Processing and Analysis:

- Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting peak shapes.
- Perform Fourier Transformation.
- Carefully phase the spectrum to achieve a pure absorption lineshape for all peaks.
- Perform a high-order polynomial baseline correction across the entire spectrum to ensure a flat, zero-level baseline. This is critical for accurate integration.
- Integrate the well-resolved singlet from the N-methyl protons of the analyte (~2.7-2.8 ppm, 3H) and the singlet from Dimethyl Sulfone (~3.1 ppm, 6H).
- Calculate the purity using the qNMR equation provided earlier.

Workflow and Parameter Relationships

The entire qNMR process can be visualized as a systematic workflow. The quality of the final result is directly dependent on the careful optimization of key experimental parameters.





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Caption: Relationship between key parameters and result quality.

Comparison with Alternative Analytical Methods

While qNMR is a powerful tool, it is essential to understand its advantages and limitations in the context of other common analytical techniques used for purity determination, such as HPLC-UV and LC-MS. [12][13]

Feature	Quantitative NMR (qNMR)	HPLC-UV	LC-MS
Principle	Signal area is proportional to the number of nuclei. [3]	UV absorbance at a specific wavelength.	Mass-to-charge ratio detection.
Quantification	Absolute (primary ratio method); requires a certified IS. [7]	Relative; requires a specific, certified reference standard of the analyte.	Relative; requires a specific reference standard. Can be challenging to quantify due to ionization variability.
Speed	Fast (typically 10-15 min per sample after setup). [4]	Slower; requires column equilibration, calibration curves, and longer run times. [14]	Similar run times to HPLC, but data analysis can be more complex.
Selectivity	Excellent; can distinguish and quantify different molecules in a mixture if signals are resolved. [5]	Good; relies on chromatographic separation. Co-eluting impurities can be an issue.	Excellent; combines chromatographic separation with mass selectivity.
Structural Info	High; provides definitive structural information, aiding in impurity identification. [15]	Low; provides retention time and UV spectrum only.	High; provides molecular weight and fragmentation data, aiding in identification. [13]
Method Development	Relatively straightforward; transferable between instruments.	Can be complex and time-consuming (column, mobile phase, gradient optimization). [14]	More complex than HPLC-UV due to optimization of ionization source parameters.

Feature	Quantitative NMR (qNMR)	HPLC-UV	LC-MS
Destructive?	No, the sample can be recovered and used for other analyses. [3]	Yes, the sample is consumed.	Yes, the sample is consumed.

| LOD/LOQ | Higher (μM range). [2] Not ideal for trace analysis. | Lower (nM to pM range). Excellent for trace impurity analysis. | Lowest (pM to fM range). The gold standard for trace analysis. [12]

This comparison highlights that qNMR is an exceptionally efficient and accurate method for assaying the main component, especially in early drug development when specific impurity standards are not yet available. [16] For trace-level impurity quantification, chromatographic methods remain superior.

Method Validation According to Regulatory Standards

A qNMR method intended for use in a regulated environment must be validated to ensure it is fit for purpose. [7] Following guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), key validation parameters include: [17][18]

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. In this qNMR method, the high resolution of the NMR spectrum and the selection of non-overlapping signals for both the analyte and the internal standard ensure high specificity.
- **Linearity:** The method demonstrates linearity over a range of analyte concentrations. This can be verified by preparing samples with varying analyte-to-internal standard ratios and confirming a linear relationship between the mass ratio and the integral ratio.
- **Accuracy:** The closeness of the test results to the true value. This is assessed by analyzing a sample with a known purity (e.g., a certified reference material) or by spiking a sample with a known amount of analyte.

- Precision: Assessed at two levels: repeatability (multiple measurements of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). The relative standard deviation (RSD) of the results is calculated.
- Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay). This ensures the method is reliable under normal laboratory use. [2]

Conclusion

Quantitative NMR spectroscopy stands as a robust, precise, and highly efficient analytical technique for the purity determination of active pharmaceutical ingredients like **4-(N-Methylaminocarbonyl)phenylboronic acid**. Its fundamental advantage lies in its ability to perform absolute quantification without the need for an identical analyte standard, offering significant time and resource savings, particularly in research and development. [1] The non-destructive nature of the analysis and the wealth of structural information inherent in the NMR spectrum further enhance its value. [15] While HPLC and LC-MS remain indispensable for trace impurity analysis, qNMR provides a superior, SI-traceable solution for accurately assaying the primary component, positioning it as a vital and complementary tool in the modern pharmaceutical analytical laboratory.

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